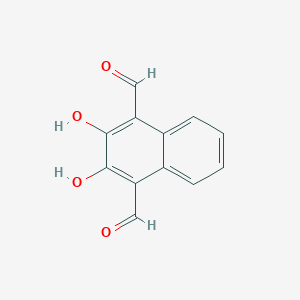

2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde

Vue d'ensemble

Description

2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is a highly functionalized organic compound characterized by its aromatic structure with hydroxyl and aldehyde functional groups. These functional groups make it a versatile precursor in the synthesis of various chemically and biologically significant compounds. Its synthesis and properties are critical in the development of commercial useful compounds, fluorescent chemosensors, and Schiff bases, which are valuable in coordination chemistry and as ligands in various metal complexes (Maher, 2018).

Synthesis Analysis

The synthesis of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde derivatives can be achieved through various methods, including the Reimer-Tiemann method, which is a classic technique for the synthesis of aldehydes from phenols. Additionally, innovative techniques such as the use of ultrasound and microwave irradiation have been explored for the efficient synthesis of related derivatives, highlighting the advancement in synthetic methodologies for obtaining high yields and purity of the compound under mild and eco-friendly conditions (Oliveira et al., 2014).

Molecular Structure Analysis

The molecular structure of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde derivatives has been elucidated using X-ray crystallography and spectroscopic methods, demonstrating the importance of intramolecular hydrogen bonding in determining the geometry and electronic properties of these compounds. The presence of hydroxyl and formyl groups leads to resonance-assisted hydrogen bonding (RAHB), significantly influencing the aromaticity and electronic absorption spectra of the naphthalene ring (Houjou et al., 2009).

Chemical Reactions and Properties

2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde participates in various chemical reactions, including the formation of Schiff bases through condensation with primary amines. These Schiff bases and their metal complexes exhibit a wide range of biological and pharmacological activities, showcasing the compound's versatility in synthesizing biologically active molecules. The reactions also highlight the compound's role as a precursor in the synthesis of fluorescent chemosensors and ligands for metal coordination complexes (Maher, 2018).

Applications De Recherche Scientifique

1. Hydroxyl-Functionalized Covalent Organic Frameworks for Supercapacitors

- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used in the synthesis of hydroxy-functionalized Covalent Organic Frameworks (COFs) for use as high-performance supercapacitors .

- Methods of Application : The compound is used in Schiff-base [3 + 2] polycondensations of 1,3,5-tris-(4-aminophenyl)triazine (TAPT-3NH2) to synthesize hydroxy-functionalized COFs .

- Results : The resultant hydroxy-functionalized COFs featured high BET-specific surface areas up to 1089 m2 g–1, excellent crystallinity, and superior thermal stability. When used as supercapacitor electrodes, they exhibited electrochemical redox activity and showed a specific capacitance of 271 F g 1 at a current density of 0.5 A g 1 with excellent stability after 2000 cycles of 86.5% capacitance retention .

2. Synthesis of Aromatic Polyamides

- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a reagent for the synthesis of aromatic polyamides .

- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves organic synthesis procedures .

- Results : The results or outcomes of this application are not specified in the sources .

3. Surface Modification of Nanocrystalline TiO2 Particles

- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a fused ring catecholate type ligand for the surface modification of nanocrystalline TiO2 particles .

- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves nanotechnology procedures .

- Results : The results or outcomes of this application are not specified in the sources .

4. Synthesis of Crown Ethers

- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a reagent for the synthesis of crown ethers .

- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves organic synthesis procedures .

- Results : The results or outcomes of this application are not specified in the sources .

5. Synthesis of W (VI) Complexes

- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a reagent for the synthesis of W (VI) complexes .

- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves inorganic synthesis procedures .

- Results : The results or outcomes of this application are not specified in the sources .

6. Synthesis of Sulfonic Acids

- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a reagent for the synthesis of sulfonic acids .

- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves organic synthesis procedures .

- Results : The results or outcomes of this application are not specified in the sources .

4. Synthesis of Crown Ethers

- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a reagent for the synthesis of crown ethers .

- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves organic synthesis procedures .

- Results : The results or outcomes of this application are not specified in the sources .

5. Synthesis of W (VI) Complexes

- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a reagent for the synthesis of W (VI) complexes .

- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves inorganic synthesis procedures .

- Results : The results or outcomes of this application are not specified in the sources .

6. Synthesis of Sulfonic Acids

- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a reagent for the synthesis of sulfonic acids .

- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves organic synthesis procedures .

- Results : The results or outcomes of this application are not specified in the sources .

Safety And Hazards

Propriétés

IUPAC Name |

2,3-dihydroxynaphthalene-1,4-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-5-9-7-3-1-2-4-8(7)10(6-14)12(16)11(9)15/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAASVGCSYYWPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=C2C=O)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650714 | |

| Record name | 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde | |

CAS RN |

103860-60-2 | |

| Record name | 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)